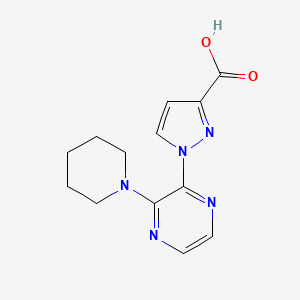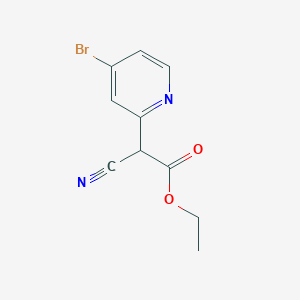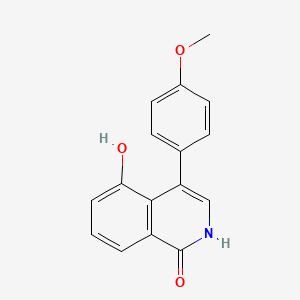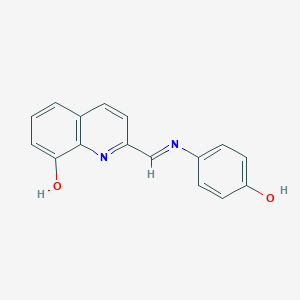
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-8-hydroxyisochroman-3-one: is a chemical compound that belongs to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of benzyloxy and hydroxy groups in the structure of 7-(Benzyloxy)-8-hydroxyisochroman-3-one makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-hydroxyisochroman-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Isochroman Ring: The benzaldehyde undergoes a cyclization reaction to form the isochroman ring. This can be achieved through a series of reactions, including condensation and cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with the hydroxyl group on the isochroman ring.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-8-hydroxyisochroman-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(Benzyloxy)-8-hydroxyisochroman-3-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or dihydro derivatives.
Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of various substituted isochroman derivatives.
Scientific Research Applications
Chemistry: 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used in the synthesis of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-8-hydroxyisochroman-3-one involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular processes and responses.
Comparison with Similar Compounds
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison: Compared to similar compounds, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is unique due to the presence of both benzyloxy and hydroxy groups on the isochroman ring. This combination of functional groups enhances its chemical reactivity and potential biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile molecule for various applications in research and industry.
Properties
CAS No. |
65615-22-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H14O4/c17-15-8-12-6-7-14(16(18)13(12)10-20-15)19-9-11-4-2-1-3-5-11/h1-7,18H,8-10H2 |
InChI Key |
NKRBAZSRXUCUME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C(=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)




![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
